molecular formula C15H9Cl2N5O3S B3672388 1-(2,4-Dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 6372-24-3

1-(2,4-Dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3672388
CAS No.: 6372-24-3
M. Wt: 410.2 g/mol
InChI Key: HSXQXYMMZRFKOF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a urea linkage connecting a dichlorophenyl group and a nitrophenyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Nitration: The thiadiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling with Dichlorophenyl Isocyanate: The final step involves coupling the nitrated thiadiazole with 2,4-dichlorophenyl isocyanate under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Similar in structure but lacks the thiadiazole and nitrophenyl groups.

    2,4-Dichlorophenol: Contains the dichlorophenyl group but lacks the urea and thiadiazole moieties.

Uniqueness

1-(2,4-Dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of dichlorophenyl, nitrophenyl, and thiadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N5O3S/c16-9-3-6-12(11(17)7-9)18-14(23)19-15-21-20-13(26-15)8-1-4-10(5-2-8)22(24)25/h1-7H,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXQXYMMZRFKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361758
Record name 1-(2,4-dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6372-24-3
Record name 1-(2,4-dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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